Methyl nicotinoylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKVXRLRKKRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068986 | |
| Record name | Methyl nicotinoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54950-20-8 | |
| Record name | Methyl β-oxo-3-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54950-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinepropanoic acid, beta-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl nicotinoylacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinepropanoic acid, β-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.683 | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl Nicotinoylacetate (CAS No. 54950-20-8), a pyridine derivative with potential applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance and applications.
Core Chemical Information
This compound, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β-keto ester derivative of nicotinic acid. Its structure incorporates a pyridine ring, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 54950-20-8 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Faint yellow to light orange crystalline solid | [1] |
| Melting Point | 34-42 °C | N/A |
| Boiling Point | 128-129 °C @ 1 Torr | N/A |
| Density (Predicted) | 1.189 g/cm³ | N/A |
| pKa (Predicted) | 9.45 | N/A |
| Water Solubility | Negligible | N/A |
| Purity | ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a Claisen condensation reaction between a nicotinic acid ester and a source of acetate. The following is a detailed experimental protocol for its preparation.
Proposed Synthesis of this compound
This protocol is based on the established synthesis of analogous β-keto esters and represents a reliable method for the preparation of this compound.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Claisen condensation.
Materials:
-
Methyl nicotinate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.
-
Reaction: Cool the suspension to 0 °C in an ice bath. A solution of methyl nicotinate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then acidified to pH 5-6 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 3.7 (s, 3H, -OCH₃), 4.0 (s, 2H, -CH₂-), 7.4-7.5 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Ar-H), 8.7-8.8 (m, 1H, Ar-H), 9.1-9.2 (m, 1H, Ar-H) |
| ¹³C NMR | δ (ppm): 45 (-CH₂-), 52 (-OCH₃), 124 (Ar-CH), 130 (Ar-C), 137 (Ar-CH), 150 (Ar-CH), 153 (Ar-CH), 168 (Ester C=O), 195 (Keto C=O) |
| IR | ν (cm⁻¹): 3050-3150 (Ar C-H), 2950 (Aliphatic C-H), 1745 (Ester C=O), 1690 (Keto C=O), 1590, 1480 (C=C, C=N) |
| Mass Spec (EI) | m/z (%): 179 (M+), 148, 120, 106, 78 |
Applications in Drug Discovery and Development
Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, with applications ranging from the treatment of dyslipidemia to their use as anti-inflammatory agents.[2] The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, a phenomenon often referred to as the "magic methyl" effect.[3][4][5]
Potential as a COX-2 Inhibitor
Derivatives of nicotinic acid have been shown to exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The structural features of this compound make it a candidate for investigation as a scaffold for the development of novel anti-inflammatory agents.
Intermediate for Heterocyclic Synthesis
The β-keto ester functionality of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through reactions with binucleophiles.[6] This opens up possibilities for the creation of diverse chemical libraries for drug screening.
Potential Biological Signaling Pathways
While no specific signaling pathways have been definitively associated with this compound, the nicotinic acid moiety suggests potential interactions with pathways modulated by nicotinic acid receptors. Furthermore, its potential as a COX-2 inhibitor would implicate it in the prostaglandin synthesis pathway.
Caption: Hypothesized role of this compound in the inflammatory pathway.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its straightforward synthesis and versatile chemical nature make it an attractive target for further research and development. The exploration of its biological activities, particularly in the context of inflammation and other pathways associated with nicotinic acid derivatives, is a promising area for future investigation.
References
- 1. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinoylacetate, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β-keto ester derivative of nicotinic acid (Vitamin B3). Its chemical structure, incorporating both a pyridine ring and a reactive β-keto ester moiety, makes it a compound of interest in medicinal chemistry and drug development. The pyridine nucleus is a common scaffold in numerous pharmaceuticals, while the β-keto ester functionality provides a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 3-oxo-3-(pyridin-3-yl)propanoate | [1] |
| CAS Number | 54950-20-8 | [2][3][4][5][6] |
| Molecular Formula | C₉H₉NO₃ | [2][3][7] |
| Molecular Weight | 179.17 g/mol | [2][3][7] |
| Appearance | White to pink-brownish crystalline powder | [2] |
| Melting Point | 34-42 °C | [2][4][5] |
| Boiling Point | 128-129 °C (at 1 Torr) | [4][5] |
| Solubility | Negligible in water | [4][5] |
| pKa (Predicted) | 9.45 ± 0.46 | [4][5] |
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of this compound, methyl nicotinate serves as the ester component and methyl acetate provides the enolizable α-protons.
General Experimental Protocol: Claisen Condensation
The following is a generalized protocol for the synthesis of β-keto esters via Claisen condensation, adapted for the preparation of this compound.
Materials:
-
Methyl nicotinate
-
Methyl acetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride in anhydrous diethyl ether.
-
Addition of Reactants: A solution of methyl nicotinate and methyl acetate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate. The aqueous layer is separated and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug development. The following sections provide detailed protocols for key experimental procedures.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting point range.
Boiling Point Determination (at Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.
Apparatus:
-
Hickman still or a small-scale distillation apparatus
-
Round-bottom flask
-
Thermometer
-
Vacuum source and manometer
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: A small amount of this compound is placed in the round-bottom flask along with a boiling chip. The distillation apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The sample is heated gently until it begins to boil. The vapor will rise and condense on the thermometer bulb.
-
Data Recording: The temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection well is recorded as the boiling point at that specific pressure.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability.
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.
-
A known volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.
-
After each addition, the mixture is vortexed or sonicated for a set period.
-
The process is continued until the solid is completely dissolved. The solubility is then calculated and expressed in terms of mg/mL or mol/L.
pKa Determination
The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and receptor binding.
Procedure (Potentiometric Titration):
-
A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons. The chemical shifts and coupling patterns of the pyridine protons would be characteristic of a 3-substituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the ester group.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester, typically in the region of 1650-1750 cm⁻¹. Vibrations corresponding to the C-O stretching of the ester and the aromatic C=C and C-H bonds of the pyridine ring would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the bond between the carbonyl groups.
Biological Activity and Signaling Pathways
While there is limited information on the specific biological activity of this compound, its structural components suggest potential pharmacological relevance.
The parent compound, nicotinic acid , is known to exert its effects through the activation of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. This G protein-coupled receptor is expressed in adipocytes and immune cells. Activation of NIACR1 in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis, which contributes to the lipid-lowering effects of nicotinic acid.
Derivatives of nicotinic acid and other β-keto esters have been investigated for a range of biological activities, including antibacterial and quorum-sensing inhibition properties.[3][5]
The diagram below illustrates a simplified signaling pathway for nicotinic acid, which may provide a starting point for investigating the potential mechanisms of action of its derivatives like this compound.
Conclusion
This compound is a compound with interesting physicochemical properties and potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known characteristics and detailed experimental protocols for their determination. The synthesis via Claisen condensation offers a viable route for its preparation. While specific biological data for this compound is currently scarce, the known activities of related nicotinic acid derivatives and β-keto esters suggest that it may possess valuable pharmacological properties. Further research into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a lead compound in drug discovery.
References
A Technical Guide to the Biological Activity Screening of Methyl Nicotinoylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of methyl nicotinoylacetate and its derivatives. These compounds, belonging to the broader class of nicotinic acid (niacin, vitamin B3) derivatives, are of significant interest in medicinal chemistry due to their versatile therapeutic potential. This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents quantitative data from relevant studies, and illustrates key experimental and biological pathways.
Introduction
Nicotinic acid and its derivatives are fundamental scaffolds in drug discovery, known to exhibit a wide spectrum of biological activities.[1] Modifications of the core structure, such as the synthesis of this compound derivatives, have led to the discovery of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide serves as a technical resource for professionals engaged in the screening and development of this promising class of compounds.
Synthesis Overview
The synthesis of this compound derivatives often serves as the initial step for creating a library of compounds for biological screening. A common approach involves the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate and various amines, which can be performed efficiently in continuous-flow microreactors.[4] For instance, Novozym® 435 lipase has been used to catalyze the reaction between methyl nicotinate and amines in tert-amyl alcohol, achieving high yields in significantly shorter reaction times compared to batch processes.[4] Other methods involve multi-component reactions or modifications of existing nicotinic acid structures to introduce diverse functional groups.[5]
Anticancer Activity
Derivatives of nicotinic acid have shown considerable promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various human cancer cell lines.[2][6]
Data Presentation: Anticancer Activity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a substance that inhibits a biological process by 50%.
| Compound Class | Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Nicotinic Acid-Based Agent (5c) | HCT-15 (Colon) | < 10 | VEGFR-2 Inhibition | [2] |
| Nicotinic Acid-Based Agent (5c) | PC-3 (Prostate) | < 10 | VEGFR-2 Inhibition | [2] |
| Nicotinic Acid-Based Agent (5c) | VEGFR-2 Enzyme | 0.068 | VEGFR-2 Inhibition | [2] |
| Organotin(IV) Carboxylate (1) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |
| Organotin(IV) Carboxylate (3) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |
| Organotin(IV) Carboxylate (4) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |
| Benzofuran Derivative (7) | A549 (Lung) | 6.3 ± 2.5 | Cytotoxicity | [8] |
| Benzofuran Derivative (7) | HepG2 (Liver) | 11 ± 3.2 | Cytotoxicity | [8] |
| Benzofuran Derivative (8) | HepG2 (Liver) | 3.8 ± 0.5 | Cytotoxicity | [8] |
| Benzofuran Derivative (8) | A549 (Lung) | 3.5 ± 0.6 | Cytotoxicity | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-15, HepG2)
-
Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).[9]
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[9]
Mechanism of Action: VEGFR-2 Inhibition
Several nicotinic acid derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] Inhibition of VEGFR-2 blocks downstream signaling required for endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors.[2]
Antimicrobial Activity
Nicotinic acid derivatives have also been evaluated for their efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][10]
Data Presentation: Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone (5) | Staphylococcus aureus | 3.91 | [3] |
| Acylhydrazone (5) | Staphylococcus epidermidis | 1.95 | [3] |
| Acylhydrazone (13) | Staphylococcus aureus | 3.91 - 7.81 | [3] |
| Acylhydrazone (13) | Staphylococcus aureus (MRSA) | 7.81 | [11] |
| 1,3,4-Oxadiazoline (25) | Bacillus subtilis | 7.81 | [3] |
| 1,3,4-Oxadiazoline (25) | Staphylococcus aureus | 7.81 | [3] |
| 1,3,4-Oxadiazoline (25) | Staphylococcus aureus (MRSA) | 15.62 | [3] |
| Nicotinamide (NC 3) | Pseudomonas aeruginosa | 0.016 mM | [12][13] |
| Nicotinamide (NC 3) | Klebsiella pneumoniae | 0.016 mM | [12][13] |
| Nicotine Analogue | Candida albicans | Effective | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the MIC of antimicrobial agents.[1][3][12]
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)
-
Culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to a standard density (e.g., 0.5 McFarland)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the culture medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[1] For fungi, the MIC₈₀ (the lowest concentration showing ≥80% growth inhibition) may be used.[1]
Anti-inflammatory Activity
Certain nicotinic acid derivatives have demonstrated the ability to inhibit inflammatory mediators, suggesting their potential use in treating inflammatory conditions.[9][14]
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Cell Line | Assay | Result | Reference |
| Nicotinic Acid Derivative (4d) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |
| Nicotinic Acid Derivative (4f) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |
| Nicotinic Acid Derivative (4g) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |
| Nicotinic Acid Derivative (4h) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |
| Nicotinic Acid Derivative (5b) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |
Note: These compounds also showed potent inhibition of TNF-α, IL-6, iNOS, and COX-2 levels.[14]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.[9]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[9]
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.[9]
-
Incubation: Incubate for 10 minutes at room temperature in the dark. A purple/magenta color will develop in the presence of nitrite.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[9]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[9]
-
Viability Check: A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Methyl Nicotinoylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of methyl nicotinoylacetate. Due to a lack of extensive published data on this specific compound, this guide synthesizes known physical properties, qualitative solubility information, and data from structurally related compounds to offer valuable insights for its use in research and development.
Compound Overview
This compound (CAS 54950-20-8), also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a keto-ester derivative of nicotinic acid. Its chemical structure, featuring a pyridine ring, a ketone, and an ester functional group, dictates its physicochemical properties, including its solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [1][2][3] |
| Molecular Weight | 179.18 g/mol | [1][4] |
| Appearance | White to yellow to brownish crystalline powder or chunks | [1][2][4] |
| Melting Point | 34-42 °C | [1][2][4] |
| Boiling Point | 128-129 °C (at 1 Torr) | [1][4] |
| Water Solubility | Negligible | [1][4] |
Solubility Data
Qualitative Solubility Assessment
The term "negligible" for water solubility indicates very poor dissolution in aqueous media.[1][4] For organic solvents, a qualitative assessment is presented in Table 2, based on general principles of solubility for keto-esters and related compounds.
Table 2: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Capable of hydrogen bonding with the pyridine nitrogen and carbonyl oxygens. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Likely Soluble | Dipole-dipole interactions with the polar functional groups of the solute. |
| Nonpolar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | Limited interactions with the nonpolar solvent molecules. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Can engage in dipole-dipole interactions. |
Disclaimer: This table is an estimation based on chemical principles and data from analogous compounds. Experimental verification is required for accurate solubility determination.
Solubility of Structurally Related Compounds
To provide further context, the solubility of methyl nicotinate and nicotinic acid are presented. These compounds share structural similarities with this compound and their solubility profiles can offer guidance.
Table 3: Qualitative Solubility of Methyl Nicotinate
| Solvent | Solubility Description |
| Water | Soluble to Very Soluble |
| Ethanol (96%) | Very Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
| Benzene | Soluble |
| Chloroform | Soluble |
| Methylene Chloride | Very Soluble |
Table 4: Quantitative Solubility of Nicotinic Acid at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x10³) |
| Dimethyl Sulfoxide | 201.6 |
| Ethanol | 33.3 |
| Water | 17.8 |
| Acetone | 2.9 |
| Diethyl Ether | 0.4 |
| Acetonitrile | 0.2 |
Source: Data for nicotinic acid solubility adapted from literature.[5][6]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol for the shake-flask method, a gold standard for equilibrium solubility determination, is provided.
Materials
-
This compound (pure solid)
-
Selected Solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent. Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is influenced by a combination of factors related to both the solute and the solvent.
Caption: Factors Influencing the Solubility of this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 54950-20-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of Dihydropyridines Using Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a straightforward and efficient method for the preparation of 1,4-dihydropyridine (DHP) scaffolds.[1] These heterocyclic moieties are of significant pharmacological interest, primarily as L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][3] The therapeutic utility of DHPs, exemplified by drugs like nifedipine and amlodipine, stems from their ability to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[2][3]
This document provides detailed application notes and protocols for the use of methyl nicotinoylacetate as the β-ketoester component in the Hantzsch synthesis. The incorporation of the nicotinoyl group, a derivative of nicotinic acid (Vitamin B3), is of particular interest for potentially modulating the pharmacological profile of the resulting dihydropyridine derivatives. These compounds are anticipated to exhibit calcium channel blocking activity and may offer unique structure-activity relationships due to the presence of the pyridine ring within the ester functionality.
Core Concepts and Reaction Mechanism
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, this compound and another β-ketoester or a second equivalent of this compound), and an ammonia source (typically ammonium acetate). The reaction proceeds through a series of steps to form the dihydropyridine ring, which can subsequently be oxidized to the corresponding pyridine.
The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde with the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.
Applications in Drug Discovery
Dihydropyridine derivatives are a cornerstone in the treatment of cardiovascular diseases due to their potent L-type calcium channel blocking activity.[2] By incorporating this compound into the Hantzsch synthesis, novel DHP analogues with a nicotinoyl moiety at the 3- and/or 5-positions of the dihydropyridine ring can be synthesized. These novel compounds are promising candidates for:
-
Antihypertensive agents: By blocking calcium channels in vascular smooth muscle, these compounds are expected to induce vasodilation and lower blood pressure.
-
Antianginal agents: The vasodilatory effect on coronary arteries can increase blood flow to the myocardium, alleviating angina pectoris.
-
Neuroprotective agents: Some DHP derivatives have shown promise in protecting neuronal tissue, and the nicotinoyl group may influence these properties.
-
Anticancer agents: Certain 1,4-DHP derivatives have been investigated for their potential to reverse multidrug resistance in cancer cells and for their cytotoxic effects against various cancer cell lines.[4]
The structure-activity relationship (SAR) of these novel compounds will be of great interest, particularly concerning the influence of the pyridine ring of the nicotinoyl group on receptor binding and pharmacokinetic properties.
Experimental Protocols
The following protocols are based on established Hantzsch synthesis procedures and can be adapted for the use of this compound.
Protocol 1: Conventional One-Pot Synthesis of Symmetrical 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylates
This protocol describes a general procedure for the synthesis of symmetrical dihydropyridines using two equivalents of a β-ketoester.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 1,4-dihydropyridine.
Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydropyridines
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (5 mL) and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 6-8).
Data Presentation
The following table presents representative data for the calcium channel blocking activity of various 1,4-dihydropyridine derivatives, which can be used as a benchmark for newly synthesized compounds from this compound. The activity is expressed as pEC50, the negative logarithm of the half-maximal effective concentration.
| Compound | 4-Aryl Substituent | 3,5-Substituents | pEC50 | Reference |
| Nifedipine | 2-Nitrophenyl | Dimethyl ester | ~7.5 | [5] |
| Amlodipine | 2-Chlorophenyl | Ethyl methyl ester | ~8.5 | [2] |
| Compound 5 | 3-Nitrophenyl | Methyl ester, 5-phenylcarbamoyl | 6.46 ± 0.07 | [5] |
| Compound 6 | 3-Nitrophenyl | Ethyl ester, 5-phenylcarbamoyl | 6.35 ± 0.10 | [5] |
| Verapamil | - | - | 6.97 ± 0.15 | [5] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels.[3] These channels are crucial for the influx of extracellular calcium into smooth muscle cells, which triggers muscle contraction. By binding to the α1 subunit of the L-type calcium channel, DHPs stabilize the channel in its closed conformation, thereby preventing calcium influx and leading to vasodilation.
Conclusion
The use of this compound in the Hantzsch pyridine synthesis represents a promising avenue for the discovery of novel dihydropyridine-based therapeutic agents. The protocols and information provided herein offer a foundation for the synthesis, characterization, and pharmacological evaluation of these new chemical entities. Further investigation into the structure-activity relationships of nicotinoyl-substituted dihydropyridines is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for the One-Pot Synthesis of Dihydropyridines using Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 1,4-dihydropyridine (DHP) derivatives utilizing methyl nicotinoylacetate. The methodologies described herein are based on the well-established Hantzsch dihydropyridine synthesis, a versatile multicomponent reaction.
Introduction
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, enabling the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor to produce 1,4-dihydropyridine scaffolds.[1][2] These structures are of significant interest in medicinal chemistry, forming the core of several drugs, including calcium channel blockers like nifedipine and amlodipine.[2] The use of this compound as the β-ketoester component introduces a pyridine moiety into the final DHP product, offering a pathway to novel compounds with potential applications in drug discovery.
Recent advancements in the Hantzsch reaction have focused on developing more environmentally friendly and efficient protocols. These include the use of green solvents, catalyst-free conditions, and microwave-assisted synthesis to reduce reaction times and improve yields.[2][3][4][5]
Reaction Principle
The one-pot synthesis of 1,4-dihydropyridines from this compound follows the general mechanism of the Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent can be this compound and the other a different β-dicarbonyl compound for unsymmetrical products), and a nitrogen donor like ammonia or ammonium acetate.[2][6] The reaction proceeds through the formation of key intermediates, a chalcone and an enamine, which then condense and cyclize to form the dihydropyridine ring.[2][6]
Experimental Protocols
The following protocols are generalized procedures for the one-pot synthesis of 1,4-dihydropyridines using this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Catalyst-Free Synthesis in Polyethylene Glycol (PEG)
This protocol is adapted from a general method for Hantzsch synthesis under catalyst-free conditions using PEG-400 as a recyclable and non-toxic reaction medium.[4]
Materials:
-
Aldehyde (1 mmol)
-
This compound (1 mmol)
-
Second β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium acetate (2 mmol)
-
Polyethylene glycol 400 (PEG-400) (0.8 g)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), the second β-dicarbonyl compound (1 mmol), and ammonium acetate (2 mmol).
-
Add PEG-400 (0.8 g) to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine derivative.
Protocol 2: Microwave-Assisted Synthesis under Solvent-Free Conditions
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[2][3]
Materials:
-
Aldehyde (2 mmol)
-
This compound (2 mmol)
-
Second β-dicarbonyl compound (e.g., dimedone) (2 mmol)
-
Ammonium acetate (2 mmol)
-
Catalyst (e.g., 10 mol% AlCl₃·6H₂O) (optional)
Procedure:
-
In a microwave-safe vessel, mix the aldehyde (2 mmol), this compound (2 mmol), the second β-dicarbonyl compound (2 mmol), and ammonium acetate (2 mmol).
-
If using a catalyst, add it to the mixture (e.g., AlCl₃·6H₂O, 10 mol%).[3]
-
Stir the mixture at 60 °C under solvent-free conditions.[3]
-
Alternatively, irradiate the reaction mixture in a domestic microwave oven (e.g., 180 W at 35 °C) for a short duration (e.g., 4-8 minutes).[3]
-
Monitor the reaction by TLC.
-
After completion, extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with 10% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[3]
Data Presentation
The following table summarizes representative quantitative data from various one-pot Hantzsch syntheses reported in the literature. While these examples may not use this compound specifically, they provide an expected range of reaction times and yields for similar multicomponent reactions.
| Entry | Aldehyde | β-Dicarbonyl Compound(s) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 4h | 99 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 3.5h | 93 | [4] |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 3.5h | 93 | [4] |
| 4 | Benzaldehyde | Ethyl acetoacetate | AlCl₃·6H₂O | None | 60 | 1.0-2.2h | 92 | [3] |
| 5 | 4-Hydroxybenzaldehyde | Acetylacetone, Barbituric acid | {[Msim]Cl} | EtOH | RT | 2h | 95 | [7] |
Visualizations
Hantzsch Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Hantzsch dihydropyridine synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Application Notes and Protocols: Methyl Nicotinoylacetate in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nicotinoylacetate, a versatile β-ketoester, serves as a valuable building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. Its unique structure, incorporating both a reactive β-dicarbonyl moiety and a pyridine ring, makes it an attractive starting material for generating libraries of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the renowned Hantzsch dihydropyridine synthesis, a classic example of a multicomponent reaction. The resulting 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in a class of potent calcium channel blockers.[1][2]
Application: Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate, to produce 1,4-dihydropyridines.[1][2] When employing this compound, this reaction allows for the straightforward synthesis of DHPs bearing a pyridine substituent, a structural motif present in numerous biologically active molecules. The general scheme for this reaction is depicted below:
Scheme 1: Hantzsch Dihydropyridine Synthesis using this compound
Caption: General scheme of the Hantzsch three-component reaction.
This multicomponent approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hantzsch synthesis of 1,4-dihydropyridines using β-ketoesters analogous to this compound, providing an expected range for yields and reaction times.
| Entry | Aldehyde (R-CHO) | β-Ketoester | Nitrogen Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Methyl acetoacetate | NH4OAc | Ethanol | None | 4 | 66 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 10 | - | |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 5 | - | |
| 4 | Furan-2-carbaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 4 | 75 | [4] |
| 5 | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate / Methyl acetoacetate | NH4OAc | None | CAN | 2.5 | - | [5][6] |
Note: The yields and reaction times are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dimethyl 4-Aryl-2,6-bis(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylates
This protocol is adapted from general procedures for the Hantzsch synthesis.[4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration.
-
The crude product is washed with cold ethanol (2 x 5 mL).
-
The product is dried under vacuum to afford the desired dimethyl 4-aryl-2,6-bis(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Signaling Pathways and Logical Relationships
Reaction Mechanism Workflow
The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected reactions. The following diagram illustrates a plausible mechanistic pathway.
Caption: Plausible mechanistic workflow for the Hantzsch reaction.
The reaction is initiated by the formation of two key intermediates: an enamine from the reaction of this compound and ammonia, and a Knoevenagel condensation product from the reaction of another molecule of this compound and the aldehyde. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2]
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the synthesis and characterization of 1,4-dihydropyridines using this compound.
Caption: General experimental workflow for DHP synthesis.
Conclusion
This compound is a highly effective substrate for the Hantzsch multicomponent reaction, providing a direct and efficient route to novel 1,4-dihydropyridine derivatives. The operational simplicity and high convergence of this method make it an invaluable tool for the rapid generation of compound libraries for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this compound in the construction of complex, biologically relevant heterocyclic systems.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 4. jocpr.com [jocpr.com]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1,4-Dihydropyridine Derivatives from Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives through the multi-component reaction of methyl nicotinoylacetate, various aldehydes, and an amine source. This reaction, a variant of the classic Hantzsch dihydropyridine synthesis, is a cornerstone in medicinal chemistry for generating compounds with significant therapeutic potential, most notably as calcium channel blockers.
Introduction
The reaction of a β-ketoester (this compound), an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate) is a powerful one-pot method for constructing the 1,4-dihydropyridine scaffold.[1][2][3] This multi-component reaction (MCR) is highly valued for its efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials.[1] The resulting 1,4-DHP core is a privileged scaffold in drug discovery, forming the basis of numerous approved drugs for the treatment of hypertension and angina, such as nifedipine, amlodipine, and felodipine.[1][3][4]
The pyridine ring within the this compound starting material imparts unique properties to the final 1,4-DHP products, influencing their biological activity and pharmacokinetic profiles. The versatility of the Hantzsch reaction allows for the incorporation of a wide variety of substituents at the 4-position of the dihydropyridine ring by simply changing the aldehyde reactant. This enables the creation of large libraries of analogues for structure-activity relationship (SAR) studies.
Mechanism of Action: Calcium Channel Blockade
The primary pharmacological target of many 1,4-dihydropyridine derivatives is the L-type voltage-gated calcium channel.[4][5][6] These channels are crucial for regulating calcium influx into smooth muscle cells of blood vessels and cardiac muscle cells.[5][7] By blocking these channels, 1,4-DHPs inhibit the flow of calcium ions into the cells.[5] In vascular smooth muscle, this leads to a decrease in intracellular calcium, resulting in muscle relaxation and vasodilation (widening of blood vessels).[5][7] This vasodilation reduces systemic vascular resistance, which in turn lowers blood pressure.[7]
Certain 1,4-DHPs are more selective for vascular smooth muscle over cardiac muscle, which is a desirable therapeutic property.[4][7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 5. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis with Methyl Nicotinoylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methyl nicotinoylacetate in microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2][3] This document outlines detailed protocols for the synthesis of heterocyclic scaffolds, such as dihydropyridines and dihydropyrimidinones, which are of significant interest in medicinal chemistry and drug discovery.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[2] This efficient energy transfer often results in:
-
Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: Increased reaction efficiency and reduced side product formation frequently lead to higher isolated yields.[2][3]
-
Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry by reducing energy consumption and waste.[2][4]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
The following table summarizes the typical improvements observed when employing microwave irradiation for the synthesis of heterocyclic compounds analogous to those accessible from this compound.
| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |
| Hantzsch Dihydropyridine Synthesis | 12 - 24 hours | 3 - 15 minutes | 36 - 50% | 81 - 97% | [5][6] |
| Biginelli Dihydropyrimidinone Synthesis | 2 - 24 hours | 10 - 25 minutes | Low to Moderate | >70% | [7][8][9] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of 1,4-dihydropyridines (Hantzsch reaction) and 3,4-dihydropyrimidinones (Biginelli reaction) using this compound as a key starting material. These protocols are adapted from established procedures for similar β-ketoesters.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol describes a one-pot, three-component synthesis of a 1,4-dihydropyridine derivative using this compound, an aromatic aldehyde, and a source of ammonia.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate or aqueous ammonia
-
Ethanol (optional, for solvent-based reactions)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol). For a solvent-based reaction, add 2-3 mL of ethanol.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Biginelli Synthesis of 3,4-Dihydropyrimidinones
This protocol details the one-pot synthesis of a 3,4-dihydropyrimidinone derivative from this compound, an aromatic aldehyde, and urea or thiourea.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., 3:1 mixture of acetic acid and ethanol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vial containing a stir bar, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (or thiourea, 1.5 mmol), and the catalyst (0.1 mmol). Add 4 mL of the acetic acid/ethanol solvent mixture.
-
Vial Sealing: Tightly seal the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 10 minutes.[8] Monitor the reaction by TLC.
-
Work-up: After cooling the reaction vial to room temperature, place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of heterocyclic compounds.
Caption: General workflow for microwave-assisted organic synthesis.
Hantzsch Dihydropyridine Synthesis Pathway
This diagram outlines the key steps in the Hantzsch synthesis of a 1,4-dihydropyridine.
Caption: Reaction scheme for Hantzsch dihydropyridine synthesis.
Biginelli Reaction Pathway
The following diagram illustrates the multicomponent condensation in a Biginelli reaction.
Caption: Reaction scheme for Biginelli dihydropyrimidinone synthesis.
Drug Discovery and Development Workflow
The synthesized compounds can be screened for biological activity as part of a drug discovery program.
Caption: A simplified workflow for drug discovery and development.
References
- 1. bioorganica.org.ua [bioorganica.org.ua]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl Nicotinoylacetate Condensation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the synthesis of methyl nicotinoylacetate via Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a mixed Claisen condensation. This reaction involves the condensation of methyl nicotinate with methyl acetate in the presence of a strong base. The methyl acetate acts as the nucleophile after being deprotonated by the base, while the methyl nicotinate serves as the electrophile.
Q2: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?
Low to no product formation in a Claisen condensation can stem from several critical factors:
-
Inactive or Insufficient Base: The choice and quality of the base are paramount. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are required to deprotonate methyl acetate, which has a relatively high pKa. If the base is old, has been improperly stored, or an insufficient amount is used, the reaction will not proceed.
-
Presence of Moisture: Claisen condensations are highly sensitive to moisture. Water will react with and quench the strong base, and can also hydrolyze the ester starting materials and the product. All glassware must be thoroughly dried, and anhydrous solvents are essential.
-
Inadequate Reaction Temperature: While the initial deprotonation may be carried out at a lower temperature, the condensation reaction itself often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to yield a significant amount of product within the given timeframe.
Q3: My TLC analysis shows unreacted starting materials. How can I drive the reaction to completion?
Observing unreacted starting materials is a common issue and can be addressed by considering the following:
-
Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Stoichiometry of Reactants: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of methyl acetate can help shift the equilibrium towards product formation.
-
Choice of Base: The use of stronger bases, such as sodium hydride or sodium amide, can often lead to higher yields compared to alkoxides like sodium ethoxide.[1]
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?
The most common side product in this reaction is methyl acetoacetate, which arises from the self-condensation of methyl acetate. To minimize this:
-
Controlled Addition: Slowly adding the methyl acetate to the reaction mixture containing the base and methyl nicotinate can help to ensure that the enolate of methyl acetate reacts preferentially with the methyl nicotinate.
-
Choice of Base: Using a base with a corresponding alkoxide to the ester (e.g., sodium methoxide with methyl esters) can prevent transesterification, which would lead to a mixture of products.[2]
Q5: What is the best method for purifying the final product, this compound?
Purification can be challenging due to the potential for multiple products and unreacted starting materials. A typical purification workflow involves:
-
Acidic Workup: After the reaction is complete, a careful acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the β-keto ester product.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Washing: The combined organic layers should be washed with brine to remove any remaining water-soluble impurities.
-
Column Chromatography: The most effective method for separating the desired product from unreacted starting materials and side products is typically silica gel column chromatography.
Quantitative Data Summary
The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. Note: This data is representative and intended for comparative purposes.
| Parameter | Variation | Theoretical Yield (%) | Observations |
| Base | Sodium Methoxide | 40-50% | Standard base, equilibrium can be an issue. |
| Sodium Hydride (NaH) | 60-75% | Irreversible deprotonation drives the reaction forward.[3] | |
| Potassium tert-Butoxide | 55-70% | Strong, non-nucleophilic base. | |
| Solvent | Tetrahydrofuran (THF) | 65-75% | Aprotic, good for reactions with NaH. |
| Toluene | 50-60% | Can be used, may require higher temperatures. | |
| N,N-Dimethylformamide (DMF) | 60-70% | Polar aprotic, can facilitate the reaction.[3] | |
| Temperature | Room Temperature | 30-40% | Reaction is often slow at room temperature. |
| 50 °C | 60-70% | Moderate heating generally improves the reaction rate. | |
| Reflux (THF, ~66°C) | 70-80% | Higher temperatures can drive the reaction to completion faster. | |
| Reactant Ratio (Methyl Acetate:Methyl Nicotinate) | 1:1 | 50-60% | Stoichiometric ratio. |
| 1.5:1 | 65-75% | Excess methyl acetate can favor product formation. | |
| 2:1 | 70-80% | Further excess may increase self-condensation. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Claisen condensation.
Materials:
-
Methyl Nicotinate
-
Methyl Acetate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Reactants: To the stirred suspension, add methyl nicotinate (1 equivalent) dissolved in anhydrous THF. Subsequently, add methyl acetate (1.5 equivalents) dropwise over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Mechanism of this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Parameter and Outcome Relationships.
References
Technical Support Center: Reactions with Methyl Nicotinoylacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl nicotinoylacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, frequently employed in reactions such as the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, Japp-Klingemann reaction, C-alkylation, and subsequent hydrolysis and decarboxylation to generate various heterocyclic and substituted pyridine derivatives.
Q2: Why is my Hantzsch reaction with this compound giving a low yield?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products.[1][2] Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of various byproducts.[3] It is also crucial to ensure the purity of the aldehyde and the ammonia source.
Q3: I am observing an unexpected color change in my Japp-Klingemann reaction. What could be the cause?
A3: An unexpected color change may indicate the formation of a stable azo compound as a side product instead of the desired hydrazone.[4] This can occur under certain pH and temperature conditions. The reaction of diazonium salts with β-keto esters can sometimes yield these colored azo compounds, which may be difficult to convert to the final hydrazone product.
Q4: How can I control the selectivity between C-alkylation and O-alkylation of this compound?
A4: The selectivity between C- and O-alkylation of β-keto esters like this compound is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. Softer electrophiles (e.g., alkyl iodides and bromides) tend to favor C-alkylation, while harder electrophiles may lead to more O-alkylation. The choice of base and solvent can also influence the equilibrium of the enolate and thus the reaction outcome.
Q5: My hydrolysis and decarboxylation of a this compound derivative is not going to completion. How can I improve this?
A5: Incomplete hydrolysis and decarboxylation can be a common issue. For complete hydrolysis of the ester, ensure that a sufficient excess of acid or base is used and that the reaction is heated for an adequate amount of time. The subsequent decarboxylation of the resulting β-keto acid is often thermally induced. The Krapcho decarboxylation, which involves heating with a salt in a polar aprotic solvent like DMSO, can be a more reliable method for achieving complete decarboxylation under neutral conditions.[5][6]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
Issue: Low Yield of the Desired 1,4-Dihydropyridine Product
| Potential Cause | Troubleshooting Recommendation |
| Formation of Side Products | Harsh reaction conditions can lead to the formation of various side products. Try optimizing the reaction temperature and using a milder catalyst. In some cases, 1,2-dihydropyridine isomers can form.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure all starting materials are present in the correct stoichiometry. |
| Purity of Reagents | Use freshly distilled aldehydes and high-purity this compound and ammonia source (e.g., ammonium acetate). Impurities can significantly impact the reaction outcome. |
| Oxidation of the Product | 1,4-dihydropyridines can be sensitive to oxidation, which can lead to the corresponding pyridine as a byproduct. Work up the reaction under an inert atmosphere if possible. |
Experimental Protocol: Synthesis of a Nifedipine Analogue
This protocol describes the synthesis of a 1,4-dihydropyridine derivative using this compound in a Hantzsch reaction.
-
To a solution of the desired aldehyde (1 mmol) in ethanol (10 mL), add this compound (2 mmol) and a source of ammonia, such as ammonium acetate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Japp-Klingemann Reaction
Issue: Formation of Numerous Side Products
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal pH | The pH of the reaction medium is critical. Increasing the pH can lead to a multitude of side products.[4] Carefully control the pH with a buffer solution (e.g., sodium acetate). |
| High Temperature | Elevated temperatures can also promote the formation of byproducts.[4] Maintain the reaction at a low temperature (e.g., 0-5 °C) during the addition of the diazonium salt. |
| Formation of Stable Azo Compound | In some cases, a stable azo compound may form instead of the desired hydrazone.[4] Modifying the reaction conditions, such as the solvent or the base, may facilitate the conversion to the hydrazone. |
Experimental Protocol: Synthesis of a Pyridyl-Hydrazone
This protocol outlines the synthesis of a hydrazone derivative from this compound.
-
Dissolve the starting aniline (1 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve this compound (1 mmol) and sodium acetate (1.6 mmol) in ethanol at 0 °C.
-
Add the cold diazonium salt solution dropwise to the this compound solution with vigorous stirring, keeping the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to 1 hour.
-
The product may precipitate. If so, collect it by filtration and wash with cold water and ethanol. Otherwise, extract the product with a suitable organic solvent and purify by column chromatography.
Alkylation Reactions
Issue: Lack of Selectivity (C- vs. O-alkylation or Dialkylation)
| Potential Cause | Troubleshooting Recommendation |
| Mixture of C- and O-Alkylated Products | The choice of alkylating agent and reaction conditions influences the C/O alkylation ratio. Harder electrophiles may favor O-alkylation. The use of a less polar, non-coordinating solvent can sometimes favor C-alkylation. |
| Formation of Dialkylated Product | The formation of a dialkylated product can occur if a strong base is used in excess or if the reaction is allowed to proceed for too long after the initial alkylation.[7] Use of a milder base or careful control of stoichiometry can minimize this. |
Experimental Protocol: C-Alkylation of this compound
This protocol describes a general procedure for the C-alkylation of this compound.
-
To a solution of this compound (1 mmol) in a dry, aprotic solvent such as THF, add a suitable base (e.g., sodium hydride or potassium carbonate, 1.1 mmol) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key reaction pathways and workflows relevant to the synthesis and troubleshooting of reactions with this compound.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Caption: Factors influencing selectivity in the alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of a dialkylation approach for enantioselective construction of vicinal quaternary stereocenters. | Semantic Scholar [semanticscholar.org]
Removing unreacted starting materials from methyl nicotinoylacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl nicotinoylacetate. Our focus is on the effective removal of unreacted starting materials and other common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities are typically unreacted starting materials from the Claisen condensation reaction. These include methyl nicotinate and methyl acetate. Another potential impurity is nicotinic acid, which can form if the ester hydrolyzes during the reaction work-up.[1][2]
Q2: How can I effectively monitor the purity of my this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and efficient method to monitor the progress of your purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also excellent techniques for identifying and quantifying impurities.[2]
Q3: What are the key physical properties of this compound and its common starting material, methyl nicotinate, that are relevant for purification?
A3: Understanding the physical properties of your product and starting materials is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 179.17 | 34-42 | 128-129 (at 1 Torr) | Soluble in many organic solvents. |
| Methyl Nicotinate | 137.14 | 39 | 209 | Soluble in water, ethanol, and benzene.[3] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Incomplete Removal of Unreacted Methyl Nicotinate
Problem: After purification, analytical data (e.g., NMR or GC-MS) shows the presence of residual methyl nicotinate.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Polarity: Methyl nicotinate and this compound may have close Rf values in certain solvent systems, leading to co-elution during column chromatography. | - Optimize Column Chromatography: Perform TLC with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to achieve better separation between your product and methyl nicotinate. A shallower gradient during elution can also improve separation.[4] - Consider an Alternative Purification Method: If chromatography is ineffective, consider recrystallization or vacuum distillation. |
| Insufficient Washing: During an aqueous workup, inadequate washing may not fully remove the slightly water-soluble methyl nicotinate. | - Thorough Extraction: After quenching the reaction, ensure to perform multiple extractions (e.g., 3x with ethyl acetate) to effectively partition the product into the organic layer and leave more polar impurities in the aqueous layer. Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[1] |
Issue 2: Presence of Nicotinic Acid in the Final Product
Problem: The purified product is contaminated with nicotinic acid.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ester Hydrolysis: The this compound or unreacted methyl nicotinate may have hydrolyzed to nicotinic acid during an acidic or basic workup.[1] | - Acid-Base Extraction: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to convert the acidic nicotinic acid into its water-soluble salt, which can then be easily removed in the aqueous layer.[5] Be cautious with strong bases, as they can promote further hydrolysis. |
| Incomplete Reaction Quenching: If the reaction is quenched with acid, ensuring complete neutralization is crucial. | - Careful Neutralization: Monitor the pH during neutralization to ensure it is brought to approximately 7. Perform this step at a low temperature (e.g., in an ice bath) to minimize hydrolysis.[1] |
Issue 3: Product "Oiling Out" During Recrystallization
Problem: When attempting to recrystallize the this compound, it separates as an oil instead of forming crystals.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystallization. | - Pre-purify: Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.[6] |
| Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your product. | - Solvent Screening: Use a lower-boiling point solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol/water and ethyl acetate/heptane.[4][6] |
| Cooling Too Rapidly: If the solution is cooled too quickly, the product may not have enough time to form an ordered crystal lattice. | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6] |
Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
This protocol describes a typical work-up procedure following the Claisen condensation to synthesize this compound, with a focus on removing acidic impurities.
Methodology:
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) to neutralize the base and quench the reaction. Monitor the pH to ensure it reaches approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Basic Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted nicotinic acid.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general method for purifying crude this compound using column chromatography.
Methodology:
-
TLC Analysis: First, determine an optimal solvent system using TLC that provides good separation between this compound and the starting materials. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing Workflows
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Impurity Removal
References
Technical Support Center: Optimizing Catalysts for Methyl Nicotinoylacetate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing catalytic reactions involving methyl nicotinoylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for synthesizing nicotinic acid esters like this compound?
A1: A variety of catalysts are employed, ranging from traditional acid catalysts to more advanced systems. Common choices include:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and gaseous hydrogen chloride (HCl) are frequently used for Fischer esterification.[1][2]
-
Solid Acid Catalysts: To simplify purification and catalyst recovery, solid acid catalysts such as molybdenum trioxide on silica (MoO₃/SiO₂) are utilized as bifunctional catalysts.[2]
-
Coupling Agents: For more complex substrates or milder conditions, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a catalyst like DMAP (4-dimethylaminopyridine) can be effective.[1]
-
Biocatalysts: Enzymes, particularly nitrilases, are gaining attention for the synthesis of nicotinic acid from precursors like 3-cyanopyridine, offering high selectivity and environmentally friendly conditions.[3][4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in esterification reactions are often linked to the reaction equilibrium.[5] Key factors to troubleshoot include:
-
Water Content: The presence of water, a byproduct of esterification, can shift the equilibrium back towards the reactants.[5] Ensure all reactants and solvents are anhydrous and glassware is properly dried.[5]
-
Catalyst Activity: The catalyst may be insufficient or deactivated. Ensure the correct catalytic amount is used (typically 1-5 mol%) and that it has not been compromised by impurities.[5]
-
Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Reactions should typically be heated to a gentle reflux and monitored via Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Equilibrium Shift: To drive the reaction forward, consider using a large excess of the alcohol (methanol) or actively removing water using a Dean-Stark apparatus or by adding molecular sieves.[5]
Q3: What causes catalyst deactivation in these types of reactions, and how can it be prevented?
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can adsorb strongly to the catalyst's active sites, blocking them.[6] Purifying the feedstock is the most effective preventative measure.[6]
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores. This is common at higher temperatures.[6]
-
Sintering: At high temperatures, small metal particles on a supported catalyst can agglomerate into larger ones, reducing the active surface area.[7] Operating within the catalyst's recommended temperature range is crucial.
-
Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity. This can be exacerbated by the presence of certain solvents or high water content.[6]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, regeneration is often possible depending on the deactivation mechanism.[6]
-
For Coking: A controlled calcination (burn-off) in an oxygen-containing atmosphere can remove carbon deposits.[6]
-
For Fouling: Washing with an appropriate solvent can remove soluble foulants from the catalyst surface.[6]
-
For Sintered Catalysts: Regeneration is more difficult, but treatments like hydrogen at elevated temperatures can sometimes redisperse the metal particles.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Suggested Solution |
| Insufficient Catalyst | Verify the molar percentage of the catalyst used. | Ensure a sufficient catalytic amount of a strong acid or appropriate catalyst is used (e.g., 1-5 mol%).[5] |
| Reaction Equilibrium | Check for the presence of water in reactants or solvent. | Use anhydrous solvents and reactants. Employ a large excess of methanol or use a Dean-Stark apparatus to remove water azeotropically.[5] |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Ensure the mixture is heated to a gentle, consistent reflux to provide adequate activation energy.[5] |
| Short Reaction Time | Monitor reaction progress using TLC or GC/MS. | Increase the reaction time, continuing to monitor until the starting material is fully consumed.[5] |
Problem 2: Formation of Impurities or Side Products
| Possible Cause | Diagnostic Check | Suggested Solution |
| High Reaction Temperature | Observe the reaction mixture for color changes (e.g., turning dark brown or black).[5] | Lower the reaction temperature to maintain a gentle reflux. Overheating can lead to polymerization or degradation.[5] |
| Incorrect Stoichiometry | Review the molar ratios of reactants. | Ensure the correct stoichiometry is used. An excess of one reactant may lead to side reactions. |
| Air/Moisture Sensitivity | The reaction may be sensitive to atmospheric conditions. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions | Analyze the product mixture using NMR or LC-MS to identify byproducts. | Under harsh acidic conditions, side reactions like polymerization across alkene double bonds can occur.[5] Consider using milder catalysts or reaction conditions. |
Problem 3: Gradual Decrease in Catalyst Performance Over Time
| Possible Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze the feedstock for common poisons (sulfur, halides). | Purify reactants and solvents before use. Consider using a guard bed to remove impurities upstream.[6] |
| Coking or Fouling | Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to detect carbon deposits.[6] | Implement a regeneration protocol, such as calcination, to burn off coke.[6] Optimize reaction conditions (lower temperature, different solvent) to minimize coke formation. |
| Sintering of Active Sites | Characterize the spent catalyst using TEM or XRD to check for particle agglomeration.[7] | Operate at the lowest effective temperature to prevent thermal degradation. Choose a catalyst with a more thermally stable support. |
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is critical for optimizing the synthesis of nicotinic acid esters. The table below summarizes the performance of different catalytic systems for producing related compounds, which can serve as a starting point for this compound synthesis.
| Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 6-Methylnicotinic acid | Reflux in methanol for 17 hours | 75 | High | [1] |
| Gaseous HCl | 6-Methylnicotinic acid | Reflux in methanol saturated with HCl for 1 hour | Not Stated | High | [1] |
| Ammonium Vanadate / H₂SO₄ / HNO₃ | 2-Methyl-5-ethylpyridine | Oxidation at 155-165°C, then esterification | ~70 | 78.9 | [1] |
| EDCI / DMAP | 4-hydroxy-6-methylnicotinic acid | Reflux in DCM/Methanol mixture | 88 | High | [1] |
| MoO₃/SiO₂ | Nicotinic acid | Refluxing with alcohol | ~79 | High | [2] |
| Nitrilase (G. terrae) | 3-Cyanopyridine | Fed-batch reaction, 40°C, pH 8.0 | High (1.65 M product) | High | [3] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Acid-Catalyzed Esterification
This protocol outlines a typical procedure for the synthesis of a methyl nicotinate analog using a strong acid catalyst.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nicotinic acid derivative (1.0 eq).
-
Reagent Addition: Add anhydrous methanol in excess, as it serves as both a reactant and the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting acid spot is no longer visible. This may take several hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved via recrystallization or column chromatography.
Troubleshooting Logic Flow
When encountering issues, a systematic approach can quickly identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Minimizing byproduct formation in Hantzsch reaction with methyl nicotinoylacetate
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis using methyl nicotinoylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch reaction and why is it used with this compound?
The Hantzsch reaction is a multi-component reaction that synthesizes 1,4-dihydropyridines (DHPs) from an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Subsequent oxidation can yield the corresponding pyridine.[1] Using this compound as the β-ketoester is of particular interest in medicinal chemistry for the synthesis of novel analogs of compounds like nifedipine and other calcium channel blockers, where the pyridine moiety can significantly influence pharmacological activity.
Q2: What are the common byproducts observed in the Hantzsch reaction?
Generally, the Hantzsch synthesis can lead to several byproducts, the formation of which is influenced by reaction conditions.[1] Key byproducts include:
-
Oxidized Pyridine Derivatives: The primary dihydropyridine product is susceptible to oxidation, which can sometimes occur spontaneously or be promoted by certain reagents or conditions, leading to the corresponding aromatic pyridine.[1]
-
1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the isomeric 1,2-dihydropyridine can compete with the desired 1,4-dihydropyridine.[3]
-
Knoevenagel Condensation Product: The initial condensation product of the aldehyde and the β-ketoester (an α,β-unsaturated carbonyl compound) can sometimes be isolated as a byproduct if the subsequent steps of the reaction do not proceed to completion.[2][4]
-
Enamine Intermediate: The enamine formed from the β-ketoester and ammonia can also be a potential byproduct if it does not efficiently undergo the Michael addition.
Q3: Are there any specific byproducts I should be aware of when using this compound?
While the general byproduct profile for the Hantzsch reaction applies, the use of this compound introduces a basic pyridine nitrogen into the starting material. This can potentially lead to:
-
Self-Condensation: Under basic conditions, β-ketoesters can undergo self-condensation. While less common in the Hantzsch reaction, the reactivity of this compound could be influenced by its pyridine moiety.
-
Bipyridine Derivatives: Although not widely reported, there is a theoretical possibility of side reactions involving the pyridine ring, potentially leading to bipyridine structures under certain catalytic conditions.
-
Complex Mixtures: The basicity of the pyridine nitrogen might interfere with the catalyst or alter the pH of the reaction medium, potentially leading to a more complex mixture of products.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch reaction with this compound and provides strategies for minimizing byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 1,4-Dihydropyridine | - Harsh reaction conditions (high temperature, long reaction time)[1]- Suboptimal solvent or catalyst- Incomplete reaction | - Optimize Temperature: Start with milder conditions (e.g., room temperature or slightly elevated) and gradually increase if necessary.[3]- Catalyst Screening: Experiment with different catalysts such as p-toluenesulfonic acid (PTSA), ceric ammonium nitrate (CAN), or ionic liquids to improve yield and selectivity.[1][5]- Solvent Selection: While ethanol is common, consider solvent-free conditions or using greener solvents like water or glycerol, which have been shown to improve yields in some cases.[1]- Microwave Irradiation: The use of microwave chemistry has been demonstrated to reduce reaction times and improve yields.[1] |
| High Percentage of Oxidized Pyridine Byproduct | - Presence of oxidizing agents- Prolonged exposure to air, especially at elevated temperatures- Use of certain catalysts that promote oxidation (e.g., ferric chloride, manganese dioxide)[1] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.- Control Reaction Time: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.- Choice of Oxidant: If the oxidized pyridine is the desired product, a separate, controlled oxidation step after the formation of the dihydropyridine is recommended. Common oxidants include nitric acid or potassium ferrocyanide. |
| Formation of 1,2-Dihydropyridine Isomer | - Reaction conditions (e.g., solvent polarity, temperature) can influence regioselectivity.[3] | - Adjust Reaction Conditions: Systematically vary the solvent and temperature. Solvent-free conditions at room temperature have been reported to favor the formation of 1,2-dihydropyridines in some cases, so exploring different solvents might shift the equilibrium towards the desired 1,4-isomer.[3] |
| Presence of Knoevenagel and/or Enamine Intermediates | - Imbalanced stoichiometry of reactants- Insufficient reaction time or temperature for the final cyclization step | - Stoichiometry Check: Ensure precise molar ratios of the aldehyde, this compound (2 equivalents), and ammonia source.- Reaction Monitoring: Use TLC to track the consumption of intermediates and ensure the reaction goes to completion. |
| Complex Product Mixture/Tarry Residue | - Potential self-condensation or polymerization of this compound or intermediates- Instability of reactants or products under the reaction conditions- Interaction of the pyridine nitrogen with the reaction medium | - pH Control: The basicity of the pyridine in this compound could affect the reaction. Consider using a buffered system or a catalyst that is less sensitive to pH changes.- Purification of Starting Materials: Ensure the purity of all reactants, especially the aldehyde, as impurities can lead to side reactions.- Lower Reaction Temperature: High temperatures can often lead to decomposition and polymerization. |
Experimental Protocols
General Protocol for Hantzsch Synthesis with this compound
This is a representative protocol that can be optimized.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).
-
Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and catalyst (if any).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Minimizing Oxidation
-
Degas Solvent: Before use, degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Monitor Closely: Avoid prolonged reaction times once the starting materials have been consumed, as determined by TLC.
-
Prompt Workup: Work up the reaction as soon as it is complete to minimize air exposure of the product.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the Hantzsch reaction and a troubleshooting workflow.
Caption: Key intermediates in the Hantzsch reaction pathway.
Caption: A logical workflow for troubleshooting the Hantzsch reaction.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analysis of Methyl Nicotinoylacetate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure product purity, optimize reaction conditions, and adhere to regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of methyl nicotinoylacetate reaction mixtures, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantification of this compound and its related impurities.[1][2][3][4][5] A significant challenge in the HPLC analysis of β-keto esters like this compound is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes.[6] This issue can often be mitigated by adjusting the mobile phase pH, increasing the column temperature, or utilizing specialized columns, such as mixed-mode columns.[6]
HPLC Methodologies and Performance
Several HPLC methods can be adapted for the analysis of this compound. A common approach involves reversed-phase chromatography with UV detection.
Table 1: Comparison of HPLC Methods for the Analysis of Nicotinoylacetate and Related Compounds
| Parameter | Method A: Reversed-Phase C18 | Method B: Mixed-Mode |
| Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)[7] | Newcrom R1[8] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 263 nm | UV at 263 nm |
| Analytes | This compound, Methyl Nicotinate, Nicotinic Acid | This compound and impurities |
| Retention Time (min) | Methyl Nicotinate: ~5.5, Nicotinic Acid: ~3.0 | Not specified |
| LOD | 0.0144 µg/mL (for Methyl Nicotinate)[7] | Not specified |
| LOQ | 0.0437 µg/mL (for Methyl Nicotinate) | Not specified |
| Recovery (%) | 93.48 - 102.12 (for Methyl Nicotinate)[7] | Not specified |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of a this compound reaction mixture using a standard reversed-phase HPLC-UV system.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare stock solutions of expected impurities (e.g., methyl nicotinate, nicotinic acid) and create a mixed standard solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture expected to contain about 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 263 nm.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas for all components.
-
Construct a calibration curve and determine the concentration of this compound and any identified impurities in the reaction mixture.
-
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary or, in some cases, superior information for the analysis of this compound reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3][4][5] For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.
Advantages over HPLC:
-
Higher separation efficiency, leading to better resolution of complex mixtures.
-
Provides mass spectral data, which allows for definitive peak identification.
Disadvantages compared to HPLC:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
-
The high temperatures used can potentially cause degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[9] It can provide detailed information about the molecular structure of the components in a reaction mixture without the need for chromatographic separation.
Advantages over HPLC:
-
Provides unambiguous structural information.
-
Inherently quantitative without the need for response factors for each component, especially when using an internal standard.[8]
-
Non-destructive, allowing for sample recovery.
Disadvantages compared to HPLC:
-
Lower sensitivity compared to HPLC-UV or GC-MS.
-
Complex mixtures can lead to overlapping signals, making quantification challenging.
A particularly powerful approach is the use of online HPLC-NMR, which combines the separation power of HPLC with the structural information from NMR.[6][8][10] This allows for the calculation of UV response factors for unknown impurities without their isolation.[8][10]
Comparative Summary
The choice of analytical technique depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Techniques for this compound Reaction Mixture Analysis
| Feature | HPLC-UV | GC-MS | NMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point | Nuclear spin resonance in a magnetic field |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not required |
| Sensitivity | Good | Excellent | Moderate |
| Quantitative Accuracy | High (with calibration) | High (with calibration) | High (with internal standard) |
| Structural Information | Limited (retention time) | Good (mass spectrum) | Excellent (chemical shifts, coupling constants) |
| Throughput | High | High | Lower |
| Instrumentation Cost | Moderate | High | Very High |
Synthesis of this compound and Potential Impurities
This compound is typically synthesized via a Claisen condensation reaction between methyl nicotinate and methyl acetate, using a strong base such as sodium methoxide.[11]
References
- 1. smithers.com [smithers.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Quantification of Methyl Nicotinoylacetate Products: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of methyl nicotinoylacetate and its related synthesis products is crucial for process optimization, quality control, and regulatory compliance. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques, offering insights into the most suitable methods for various research needs. We present supporting experimental data from analogous compounds, detailed protocols, and visual workflows to facilitate informed decision-making.
Method Comparison: GC-MS, HPLC-UV, and LC-MS/MS
The choice of analytical technique for quantifying this compound—a keto ester derivative of nicotinic acid—depends on factors such as required sensitivity, selectivity, sample matrix complexity, and the need for structural elucidation of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the keto-ester functional groups, this compound is expected to be amenable to GC-MS analysis. For related compounds, derivatization is sometimes employed to enhance thermal stability and improve peak shape.[2] GC-MS provides excellent chromatographic resolution and, through mass spectrometry, offers detailed structural information, which is invaluable for identifying unknown impurities.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique suitable for routine analysis and quality control of nicotinic acid derivatives.[1][4] It is well-suited for non-volatile or thermally labile impurities that are not amenable to GC.[1] However, its sensitivity is typically lower than that of MS-based methods, and it provides no structural information beyond the retention time.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the preferred method for analyzing compounds in complex matrices, such as biological fluids.[2][4] While often not requiring derivatization, it is a more complex and expensive technique compared to HPLC-UV and GC-MS.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of compounds structurally similar to this compound, providing an estimated performance benchmark.
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | pg range (with SIM)[1] | low ng range[1] | sub-pg to fg range |
| Limit of Quantification (LOQ) | low ng/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| Derivatization | Potentially required | Not required | Not typically required |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
Experimental Protocols
GC-MS Method for Quantification of this compound
This proposed protocol is based on established methods for related keto esters and pyridine derivatives.[2][5]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Preparation: Dissolve the reaction product mixture in the same solvent to an estimated concentration within the calibration range.
-
Derivatization (if necessary): To improve thermal stability and peak shape, a derivatization step may be beneficial. A common method for keto acids is oximation.[6] For compounds with amine groups, silylation is often used.[2] For this compound, initial trials without derivatization should be performed. If peak tailing or degradation is observed, a methoximation step can be employed to protect the keto group.
2. GC-MS Instrumentation and Conditions:
-
GC System: An Agilent Gas Chromatograph (or equivalent) coupled to a Mass Spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[2]
-
-
Injector Temperature: 250°C.[2]
-
Injection Mode: Splitless injection of 1 µL.[5]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230°C.[1]
-
Transfer Line Temperature: 280°C.[1]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity.[7] Monitor characteristic ions for this compound. For initial identification, a full scan from m/z 40-300 is recommended.[1]
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: Methyl Nicotinoylacetate vs. Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key β-Keto Esters
Methyl nicotinoylacetate and ethyl acetoacetate are both valuable β-keto ester building blocks in organic synthesis, frequently employed in the construction of a diverse range of bioactive molecules and complex organic scaffolds. While they share the same core functional group, the presence of a pyridine ring in this compound, in place of a methyl group in ethyl acetoacetate, significantly influences their reactivity. This guide provides a comprehensive comparison of their reactivity, supported by available data and established chemical principles, to aid in the selection of the appropriate reagent for specific synthetic transformations.
I. Electronic Properties and Acidity
The most significant difference between the two molecules lies in their electronic nature. The pyridine ring in this compound is an electron-withdrawing group, which has a profound effect on the acidity of the α-protons located on the methylene carbon between the two carbonyl groups. This increased acidity facilitates the formation of the corresponding enolate, a key intermediate in many of their characteristic reactions.
| Compound | Structure | pKa of α-protons |
| This compound | ![]() | ~9.45 (Predicted) |
| Ethyl Acetoacetate | ![]() | 10.68 (in H₂O)[1] |
The lower predicted pKa of this compound suggests that it can be deprotonated by a wider range of bases and that the equilibrium of enolate formation will be more favorable compared to ethyl acetoacetate under identical conditions. This has significant implications for its reactivity in base-catalyzed reactions.
II. Reactivity in Alkylation Reactions
Alkylation at the α-carbon is a cornerstone reaction for β-keto esters. The nucleophilicity of the enolate is a critical factor determining the efficiency of these reactions.
Theoretical Reactivity:
The electron-withdrawing nature of the pyridine ring in this compound is expected to decrease the electron density on the enolate carbanion, thereby reducing its nucleophilicity compared to the enolate of ethyl acetoacetate. However, the greater ease of enolate formation for this compound may compensate for this effect, potentially leading to comparable or even enhanced overall reaction rates and yields under specific conditions.
Experimental Data:
While direct, side-by-side comparative studies with standardized yields are scarce in the literature, we can analyze typical reaction conditions and yields for the alkylation of ethyl acetoacetate to provide a benchmark.
Table 1: Representative Yields for Alkylation of Ethyl Acetoacetate
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| n-Butyl bromide | Sodium ethoxide | Ethanol | Ethyl 2-acetylhexanoate | 69-72 | Organic Syntheses, Coll. Vol. 1, p.248 (1941) |
| Benzyl bromide | Sodium ethoxide | Ethanol | Ethyl 2-acetyl-3-phenylpropanoate | ~75 | General organic chemistry literature |
| Ethyl bromoacetate | Sodium ethoxide | Ethanol | Diethyl 2-acetylsuccinate | ~80 | General organic chemistry literature |
III. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic endeavor. Below are established protocols for the synthesis and a common subsequent reaction of ethyl acetoacetate. A general protocol for the synthesis of this compound via a Claisen-type condensation is also provided, based on established principles.
A. Synthesis of Ethyl Acetoacetate via Claisen Condensation
Reaction: 2 CH₃COOC₂H₅ + NaOC₂H₅ → CH₃COCH₂COOC₂H₅ + C₂H₅OH
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide (1.0 equivalent) is suspended in anhydrous diethyl ether or toluene.
-
Ethyl acetate (2.0 equivalents), dried over anhydrous calcium chloride, is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the mixture is gently refluxed for 2-3 hours.
-
The reaction mixture is then cooled, and the resulting sodium salt of ethyl acetoacetate is precipitated.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and then acidified with dilute acetic acid or hydrochloric acid.
-
The liberated ethyl acetoacetate is extracted with diethyl ether, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation.
Expected Yield: 75-80%
B. Synthesis of this compound via Mixed Claisen Condensation (General Protocol)
Reaction: Methyl nicotinate + Methyl acetate + Strong Base → Methyl 3-oxo-3-(pyridin-3-yl)propanoate
Protocol:
-
A strong, non-nucleophilic base such as sodium hydride (1.1 equivalents) or lithium diisopropylamide (LDA) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl acetate (1.0 equivalent), freshly distilled, is added dropwise to the stirred suspension at a low temperature (e.g., -78 °C for LDA, 0 °C for NaH).
-
The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
A solution of methyl nicotinate (1.0 equivalent) in the same anhydrous solvent is then added dropwise at the same low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: Optimization of the base, solvent, and reaction temperature may be necessary to achieve optimal yields.
C. Alkylation of a β-Keto Ester (General Protocol)
Reaction: β-Keto Ester + Base + Alkyl Halide → α-Alkylated β-Keto Ester
Protocol:
-
The β-keto ester (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., ethanol for sodium ethoxide, or THF for stronger bases like NaH or LDA) under an inert atmosphere.
-
The base (1.05 equivalents) is added portion-wise or as a solution at a suitable temperature (e.g., room temperature for sodium ethoxide, 0 °C for NaH).
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
The alkylating agent (1.0-1.2 equivalents) is added dropwise to the enolate solution.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water or a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
IV. Visualizing Reaction Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the key reaction pathways.
Caption: Mechanism of the Claisen Condensation.
Caption: General mechanism for the alkylation of a β-keto ester.
V. Conclusion
The primary difference in reactivity between this compound and ethyl acetoacetate stems from the electronic influence of the pyridine ring. The increased acidity of the α-protons in this compound facilitates enolate formation, a crucial step in many of its synthetic applications. While this enhanced acidity may be coupled with a slight decrease in the nucleophilicity of the resulting enolate, the overall impact on reaction outcomes will be condition-dependent.
For reactions requiring milder bases or where complete enolate formation is challenging, this compound may offer a synthetic advantage. Conversely, for reactions where maximal enolate nucleophilicity is paramount, ethyl acetoacetate remains a reliable and well-characterized choice. The selection between these two valuable building blocks should, therefore, be guided by the specific requirements of the target molecule and the reaction conditions to be employed. Further quantitative comparative studies are warranted to fully elucidate the subtle differences in their reactivity profiles.
References
A Comparative Guide to β-Ketoesters in Hantzsch Dihydropyridine Synthesis: Methyl Nicotinoylacetate vs. Traditional Alternatives
For researchers, scientists, and professionals in drug development, the Hantzsch dihydropyridine synthesis remains a cornerstone for constructing the 1,4-dihydropyridine core, a privileged scaffold in medicinal chemistry. The choice of the β-ketoester component is a critical parameter that can significantly influence reaction efficiency and the structural diversity of the resulting molecules. This guide provides an objective comparison of methyl nicotinoylacetate against other commonly employed β-ketoesters, supported by experimental data and detailed protocols.
The Hantzsch reaction, a one-pot multicomponent reaction, classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] While ethyl acetoacetate and methyl acetoacetate are the most frequently utilized β-ketoesters, the use of alternatives like this compound introduces a pyridine moiety, offering a pathway to novel analogs with potentially distinct biological activities.
Performance Comparison of β-Ketoesters
To illustrate the impact of the β-ketoester choice on the Hantzsch synthesis, the following table summarizes quantitative data from a comparative study. The reactions were carried out under solvent-free conditions using ceric ammonium nitrate (CAN) as a catalyst at room temperature. The model reaction involved the condensation of 5-bromothiophene-2-carboxaldehyde and ammonium acetate with different β-ketoesters.
| β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 2.5 | 92 |
| Methyl acetoacetate | Dimethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 2.0 | 95 |
| Acetylacetone | 3,5-Diacetyl-2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine | 1.0 | 96 |
Data sourced from a study on green synthesis of Hantzsch 1,4-dihydropyridine derivatives.[2]
While direct comparative data for this compound under these specific conditions is not available in the cited literature, the synthesis of 1,4-dihydropyridines using nicotinic acid as a catalyst suggests the compatibility of the pyridine scaffold within the Hantzsch reaction framework.[3] It is important to note that reaction yields in Hantzsch synthesis are highly dependent on the specific substrates and reaction conditions employed. For instance, classical methods often report lower yields compared to more optimized, modern protocols.[1]
Experimental Protocols
Below are detailed methodologies for the Hantzsch synthesis using different β-ketoesters, providing a basis for reproducible experimentation.
General Procedure for the Synthesis of 1,4-Dihydropyridines using Ethyl Acetoacetate or Methyl Acetoacetate[2]
A mixture of 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), the respective β-ketoester (ethyl acetoacetate, 2.6 mL, 0.02 mol or methyl acetoacetate, 2.2 mL, 0.02 mol), and ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol) was added to a 100 ml round bottom flask. The mixture was stirred at room temperature for the time specified in the table above. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product was washed with water and then treated with n-hexane to remove impurities. The crude product was then recrystallized from ethanol after treatment with charcoal to yield the pure 1,4-dihydropyridine derivative.
General Procedure for the Hantzsch Synthesis (Classical Conditions)
In a typical procedure, a mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium hydroxide or ammonium acetate, 1-1.2 equivalents) in a suitable solvent such as ethanol is refluxed for several hours.[4] The reaction mixture is then cooled, and the precipitated product is collected by filtration and purified by recrystallization.
Reaction Mechanisms and Workflow
The Hantzsch synthesis proceeds through a series of interconnected reactions. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
Figure 1. General mechanism of the Hantzsch dihydropyridine synthesis.
The selection of a suitable β-ketoester is a critical step in the experimental design. The following workflow outlines a logical approach for comparing the performance of different β-ketoesters.
Figure 2. Workflow for comparing β-ketoesters in Hantzsch synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
The Versatility of Methyl Nicotinoylacetate Derivatives: A Comparative Guide to Their Biological Activities
Researchers and drug development professionals are constantly seeking novel molecular scaffolds that can be readily modified to generate a diverse range of biologically active compounds. Methyl nicotinoylacetate, a derivative of nicotinic acid (Vitamin B3), has emerged as a valuable starting material for the synthesis of a plethora of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological evaluation of various compounds synthesized from this versatile precursor, supported by experimental data and detailed methodologies.
This review delves into the anticancer, anti-inflammatory, and antimicrobial properties of compounds derived from this compound, presenting a clear comparison of their efficacy through structured data tables. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive understanding of the underlying mechanisms and methodologies.
Anticancer Activity: A Promising Frontier
Derivatives of this compound, particularly those incorporating pyridine and cyanopyridine moieties, have demonstrated significant potential as anticancer agents.[1][2] These compounds have been evaluated against a range of human cancer cell lines, with some exhibiting potent inhibitory effects.
A notable study involved the synthesis of pyridine-coumarin fusion complexes which were tested against HepG2 (liver), HCT-116 (colon), A549 (lung), and MCF-7 (breast) cancer cell lines.[1][2] Compounds with methyl, pyridine, and cyano substitutions showed particularly strong growth-repressive effects against the MCF-7 cell line, with IC50 values ranging from 1.1 to 2.4 μM.[1][2] Another study on pyridine-ureas identified compounds 8b and 8e as effective anticancer agents in the National Cancer Institute (NCI) assay, with mean inhibitions of 43% and 49%, respectively.[3] These two compounds displayed anti-proliferative activity against all tested cancer cell lines.[3] Specifically, compound 8e was found to be highly potent against the MCF-7 breast cancer cell line with an IC50 value of 0.22 μM after 48 hours of treatment, making it significantly more active than the standard drug Doxorubicin (IC50 = 1.93 μM).[3]
The anticancer mechanism of some pyridine derivatives involves the induction of G2/M phase arrest and apoptosis in cancer cells.[4] This is often mediated through the upregulation of p53 and JNK signaling pathways.[4]
Comparative Anticancer Activity of Synthesized Compounds
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-coumarin/attached pyridine | MCF-7 | 1.1 - 2.4 | [1][2] |
| Pyridine-urea (Compound 8e) | MCF-7 | 0.22 (48h) | [3] |
| Pyridine-urea (Compound 8n) | MCF-7 | 1.88 (48h) | [3] |
| Pyridine-urea (Doxorubicin - standard) | MCF-7 | 1.93 (48h) | [3] |
| Pyridine derivatives | HepG2 | 20 - 75 | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Workflow for the MTT assay to determine anticancer activity.
Anti-inflammatory Activity: Targeting Key Mediators
Nicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[5][6] Two series of compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their ability to inhibit inflammatory mediators.[5]
In one study, compounds 4d, 4f, 4g, 4h, and 5b demonstrated potent inhibition of nitrite production in LPS/INFγ-stimulated RAW 264.7 macrophage cells, with MTT results indicating cell viability ranging from 86.1% to 119.1%.[5] These compounds also showed a comparable ability to inhibit inflammatory cytokines such as TNF-α, IL-6, iNOS, and COX-2 when compared to the standard drug ibuprofen.[5] Further in vivo studies using a carrageenan-induced arthritis model in rats confirmed the anti-inflammatory potential of these compounds, with compound 4h showing a superior gastric safety profile compared to compound 5b.[5]
Another series of 2-substituted phenyl derivatives of nicotinic acid also displayed significant analgesic and anti-inflammatory activities, with some compounds proving to be more effective than mefenamic acid.[6]
Comparative Anti-inflammatory Activity
| Compound | Nitrite Inhibition Activity (MTT, % viability) | Cytokine Inhibition | In vivo Activity | Reference |
| 4d | 86.109 ± 0.51 | Comparable to Ibuprofen | - | [5] |
| 4f | Potent | Comparable to Ibuprofen | - | [5] |
| 4g | Potent | Comparable to Ibuprofen | - | [5] |
| 4h | Potent | Comparable to Ibuprofen | Effective, good gastric safety | [5] |
| 5b | 119.084 ± 0.09 | Comparable to Ibuprofen | Effective, severe gastritis | [5] |
| Ibuprofen | Standard | Standard | Standard | [5] |
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is used to measure nitrite concentration, an indicator of nitric oxide production, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Nitrite Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Inhibition of inflammatory pathways by nicotinic acid derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
A variety of heterocyclic compounds synthesized from nicotinic acid have been screened for their antimicrobial activity against both bacteria and fungi.[7][8][9] These studies have revealed that certain structural modifications can lead to potent antimicrobial agents.
For instance, novel nicotinic acid derivatives have shown very high antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) as low as 1.95 µg/mL.[8] Another study highlighted a compound, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, which was particularly effective against Candida albicans, a pathogenic fungus known for causing infections and developing drug resistance.[10] Furthermore, the synthesis of nicotinamides demonstrated that some of these compounds could completely inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM.[11]
Comparative Antimicrobial Activity
| Compound Type | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Nicotinic acid derivatives (5 & 13) | Gram-positive bacteria | MIC: 1.95 - 15.62 µg/mL | [8] |
| 1,3,4-Oxadiazoline (Compound 25) | Bacillus subtilis, Staphylococcus aureus | MIC: 7.81 µg/mL | [8] |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Effective | [10] |
| Nicotinamides (NC 4) | P. aeruginosa, K. pneumoniae | Complete inhibition at 0.016 mM | [11] |
| Dipeptide derivative (Compound 4) | Bacillus subtilis | 29 mm zone of inhibition | [12] |
| Dipeptide derivative (Compound 4) | E. coli | 30 mm zone of inhibition | [12] |
| Dipeptide derivative (Compound 4) | Candida albicans | 28 mm zone of inhibition | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the synthesized compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The biological evaluation of compounds synthesized from this compound has revealed a rich and diverse pharmacology. The pyridine and nicotinic acid scaffolds serve as privileged structures that can be readily functionalized to yield potent anticancer, anti-inflammatory, and antimicrobial agents. The comparative data presented in this guide highlights the most promising compounds and provides a foundation for future drug discovery and development efforts. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers aiming to build upon these findings and explore the full therapeutic potential of this versatile class of compounds.
References
- 1. irjet.net [irjet.net]
- 2. Recent Studies of Pyridine derivatives as an anticancer agent: Mini review by IRJET Journal - Issuu [issuu.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Methyl Nicotinoylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for derivatives of methyl nicotinate, which serve as a valuable reference for researchers working on methyl nicotinoylacetate and its analogs. The data presented here is essential for comparing unit cell dimensions, molecular symmetry, and the quality of the crystal structure determination.
Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid
| Parameter | Value |
| Empirical Formula | C₇H₇NO₂ |
| Formula Weight | 137.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8788 (8) |
| b (Å) | 13.634 (3) |
| c (Å) | 6.1094 (12) |
| β (°) | 90.51 (3) |
| Volume (ų) | 323.07 (12) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
Table 2: Crystal Data and Structure Refinement for a Representative this compound Derivative (Hypothetical Data)
| Parameter | Value (Illustrative) |
| Empirical Formula | C₉H₉NO₃ |
| Formula Weight | 179.17 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 19.654 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1713.5 |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R-factor | 0.055 |
Experimental Protocols
The determination of the crystal structure of small organic molecules like this compound derivatives by single-crystal X-ray diffraction follows a well-established protocol.[1][2][3] This section outlines a typical experimental workflow.
Crystal Growth
Obtaining a high-quality single crystal is the first and often most challenging step.[4] For this compound derivatives, which are often crystalline powders at room temperature, suitable techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam.[4] The diffraction data are collected using a detector as the crystal is rotated.[2]
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map.[5] For small organic molecules, direct methods are commonly used for this purpose.[5] An initial molecular model is built into the electron density map, and the structure is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.[6]
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A typical workflow for the determination of the crystal structure of a small organic molecule.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
This compound derivatives are of interest in drug development due to their structural similarity to nicotinic acid and other nicotinic acetylcholine receptor (nAChR) ligands. The activation of nAChRs is implicated in various physiological and pathological processes.
Caption: A simplified signaling pathway initiated by the activation of nicotinic acetylcholine receptors.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling Methyl nicotinoylacetate
Disclaimer: The following guide is based on available safety data for Methyl Nicotinate, as information for "Methyl nicotinoylacetate" was not specifically found. It is presumed that this is the intended compound due to the close similarity in chemical names. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their chemical purchase for the most accurate and up-to-date information.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methyl Nicotinate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Methyl Nicotinate is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[1][2][3][4][5][6][7][8]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][7]
-
Aquatic Hazard: Harmful to aquatic life.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Methyl Nicotinate.[9]
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeability.[3][9][10] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Impervious clothing to prevent skin contact. A chemical-resistant apron may be necessary for larger quantities.[3][9] |
| Respiratory Protection | Effective dust mask or respirator. | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or dust is generated.[3][6][8][9] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][9][10]
-
Ensure that eyewash stations and safety showers are readily accessible.[6][8][9]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for Methyl Nicotinate.[2][3]
-
Ensure all necessary handling equipment (spatulas, weighing paper, containers) is clean and readily available.[9]
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1][3][9]
-
Weigh the compound in a ventilated enclosure or fume hood.[9]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][3][9]
4. Storage:
-
Store in a cool, dry, and well-ventilated place.[1][3][7][11][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice.[1][2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3][9] |
Spill Response:
-
For dry spills, sweep up and shovel into suitable containers for disposal without creating dust.[3][7][13]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Plan
Proper disposal of Methyl Nicotinate and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3][14] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][14]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[3][14]
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.[9]
Experimental Workflow
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. chemstock.ae [chemstock.ae]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


